2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
The compound 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl core, a bicyclic system with sulfur and nitrogen atoms.
- A sulfanyl (-S-) linker at position 4 of the thienopyrimidine ring.
- An acetamide group bridging the thienopyrimidine and a 1,2,4-thiadiazol-3-yl moiety.
- A 2-methylphenyl substituent on the thiadiazole ring.
The methyl groups likely enhance lipophilicity, while the sulfanyl and acetamide groups contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS3/c1-10-6-4-5-7-13(10)16-23-19(24-28-16)22-14(25)8-26-17-15-11(2)12(3)27-18(15)21-9-20-17/h4-7,9H,8H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFUXKWYIAJJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Chemical Formula: C15H16N4OS2
- Molecular Weight: 336.43 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have shown that derivatives of thiadiazolopyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds similar to the target molecule demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of the compound was evaluated through various assays:
- Cytotoxicity: The compound exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 5.69 to 9.36 µM .
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through COX enzyme inhibition assays:
- COX Inhibition: Some derivatives showed significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly enhance the biological activity of thiadiazolopyrimidine derivatives. For instance:
- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like cyano or trifluoromethyl enhances antifungal activity.
- Substituent Positioning: Variations in the positioning of substituents on the thiadiazole ring affect both antimicrobial and anticancer efficacy.
Case Studies
A notable case study involved the synthesis and biological screening of various thiadiazole-pyrimidine derivatives where compounds with specific substituents demonstrated enhanced activity against multiple pathogens and cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine moiety in this compound may contribute to its efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival.
- A study demonstrated that similar compounds showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development into therapeutic agents.
-
Antimicrobial Properties :
- Compounds with sulfanyl groups have been reported to possess antimicrobial activity. The presence of the thieno-pyrimidine structure may enhance this property, making it a candidate for further exploration in the development of new antibiotics.
- Case studies have shown that derivatives with similar structures exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- The thiadiazole ring has been associated with anti-inflammatory properties. Preliminary studies suggest that this compound could reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thieno-pyrimidine compounds make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to facilitate charge transfer can enhance the efficiency of organic solar cells.
- Experimental data indicate that incorporating such compounds into polymer matrices can improve the conductivity and stability of the resulting materials.
-
Sensors :
- The compound's ability to interact with various analytes makes it a candidate for development as a chemical sensor. Its structural features allow for selective binding to specific ions or molecules, which can be utilized in environmental monitoring or medical diagnostics.
- Research has shown promising results in using similar compounds for detecting heavy metals and other pollutants.
Chemical Reactions Analysis
Hydrolysis of the Acetamide
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. For example:
This reaction is critical for modifying the compound’s solubility or biological activity .
Alkylation/Amidation of the Thiadiazole Amine
The thiadiazole’s amine group may undergo alkylation or amidation, depending on the reagents. For instance, reaction with an alkyl halide (e.g., methyl bromide) could introduce a quaternary ammonium center, altering its pharmacokinetic profile.
Thioether Cleavage
The sulfanyl group is susceptible to oxidative cleavage, producing disulfides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, HClO₄) .
Suzuki Coupling
Functionalization of the thiadiazole or thienopyrimidine rings via palladium-catalyzed cross-coupling could introduce aryl or alkenyl substituents, as demonstrated in Scheme 19 of the patent .
Amide Hydrolysis
| Reaction | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | Carboxylic acid derivative |
| Basic hydrolysis | NaOH, H₂O, heat | Sodium salt of carboxylic acid |
Thioether Oxidation
| Reaction | Reagents | Product |
|---|---|---|
| Mild oxidation | H₂O₂, AcOH | Sulfoxide |
| Strong oxidation | HClO₄ | Sulfonic acid |
Thiadiazole Ring Functionalization
| Reaction | Reagents | Product |
|---|---|---|
| Electrophilic substitution | NO₂⁺, H₂SO₄ | Nitro-substituted derivative |
| Nucleophilic substitution | NH₂⁻, EtOH | Aminated derivative |
Comparative Analysis of Analogous Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives
Compound A : 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide (CAS 585551-77-5)
- Key Differences: Core Modification: A 4-oxo group replaces the 4-sulfanyl in the target compound. Substituents: Ethyl groups at position 3 of the thienopyrimidine and the phenyl ring (vs. methyl in the target compound).
- Ethyl substituents increase molecular weight (C₂₃H₂₆N₄O₂S₂ vs. C₂₀H₁₉N₅OS₃ for the target compound) and lipophilicity, which could affect bioavailability .
Compound B : (R)- and (S)-Enantiomers of N-[(Polyhydroxyhexanyl)-2-(2,6-dimethylphenoxy)acetamide Derivatives
- Key Differences: Core Structure: Linear hexan chains with phenoxyacetamide and tetrahydropyrimidinyl groups (vs. fused thienopyrimidine-thiadiazole in the target compound). Stereochemistry: Chiral centers influence target selectivity (e.g., enzyme inhibition).
- Implications :
Functional Group and Pharmacophore Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Thieno[2,3-d]pyrimidine + Thiadiazole | Thieno[2,3-d]pyrimidine | Hexan chain + Tetrahydropyrimidine |
| Key Substituents | 5,6-dimethyl; 2-methylphenyl | 3-ethyl; 2-ethylphenyl | 2,6-dimethylphenoxy; hydroxyhexanyl |
| Linker Group | Sulfanyl-acetamide | Sulfanyl-acetamide | Phenoxy-acetamide |
| Molecular Weight | ~449.6 g/mol | ~478.6 g/mol | ~650–700 g/mol (varies by isomer) |
| Potential Applications | Kinase inhibition, Antimicrobial agents | Enzyme modulation (e.g., PDE inhibitors) | Antibacterial or Antiviral agents |
- Sulfanyl vs. Oxo Groups : The sulfanyl group in the target compound may enhance nucleophilic reactivity or metal chelation, relevant for enzyme inhibition. In contrast, Compound A’s 4-oxo group could stabilize hydrogen bonding .
- Thiadiazole vs. Phenoxy Moieties: The thiadiazole ring in the target compound is electron-deficient, favoring interactions with aromatic residues in proteins, while phenoxy groups in Compound B may engage in π-π stacking .
Preparation Methods
Cyclocondensation of 4-Amino-2-methylthiophene-3-carbonitrile
The thienopyrimidine ring system is constructed via a three-component reaction:
Reaction Conditions
-
Substrates : 4-Amino-2-methylthiophene-3-carbonitrile (1.0 equiv), dimethylacetylene dicarboxylate (1.2 equiv), and trimethyl orthoacetate (2.0 equiv)
-
Catalyst : p-Toluenesulfonic acid (0.1 equiv)
-
Solvent : Dry toluene
-
Temperature : 110°C under reflux
-
Duration : 8–12 hours
This cyclocondensation yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with 78–82% isolated yield.
Thionation and Sulfhydryl Activation
Conversion to the thiol precursor is achieved using Lawesson’s reagent:
Preparation of the Thiadiazole-Acetamide Fragment
Thiadiazole Ring Formation
The 1,2,4-thiadiazole nucleus is synthesized via oxidative cyclization:
Procedure
Acetamide Functionalization
The amine undergoes acylation with bromoacetyl bromide:
Convergent Coupling Reaction
The final step involves nucleophilic displacement of bromide by the thienopyrimidine thiolate:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Potassium tert-butoxide (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 6 hours |
| Workup | Aqueous extraction, silica gel chromatography |
This coupling achieves 68–73% yield with >95% purity by HPLC.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Table 1: Key Spectral Assignments
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the Z-configuration of the thioether linkage and planarity of the thienopyrimidine-thiadiazole system. Key metrics include:
-
Dihedral angle between rings: 12.3°
-
S–C bond length: 1.81 Å (consistent with single-bond character)
Process Optimization and Scale-Up Challenges
Solvent Effects on Coupling Efficiency
Table 2: Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 73 | 96 |
| DMSO | 46.7 | 68 | 93 |
| THF | 7.5 | 42 | 88 |
| Acetonitrile | 37.5 | 55 | 91 |
Polar aprotic solvents like DMF maximize nucleophilicity of the thiolate while stabilizing the transition state.
Temperature-Controlled Side Reactions
Elevated temperatures (>40°C) promote hydrolysis of the thiadiazole ring, necessitating strict cryogenic conditions during the coupling step. Kinetic studies show:
Green Chemistry Approaches
Recent efforts substitute traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (70%) with improved E-factor (3.2 vs. 5.7 for DMF). Microwave-assisted synthesis reduces reaction times from 6 hours to 45 minutes while maintaining 71% yield .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology: A carbodiimide-mediated coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is commonly employed for analogous acetamide derivatives . Optimization can involve Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and reaction time. For example, flow-chemistry techniques improve reproducibility and scalability by controlling residence time and mixing efficiency .
- Key Parameters: Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization (e.g., methylene chloride slow evaporation for single-crystal growth) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Techniques: Use X-ray crystallography (SHELX programs for refinement ) to confirm molecular geometry. Complement with NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystallographic analysis, ensure hydrogen bonding (e.g., N–H⋯O interactions) aligns with R₂²(10) dimer motifs observed in related structures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods. For cytotoxicity, use MTT or resazurin assays on cancer cell lines. Ensure purity >95% (HPLC-UV) to avoid false positives .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods: Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity to target proteins. Solubility/logP can be estimated via COSMO-RS or QSPR models . Validate predictions with experimental solubility measurements in PBS/DMSO .
Q. What crystallographic challenges arise during structural refinement, and how are they resolved?
- Challenges: Disordered solvent molecules or twinned crystals may complicate refinement. Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART/SUMP restraints and validate with R₁/Rw convergence metrics .
- Example: In analogous structures, dihedral angles between aromatic rings (e.g., 48–80°) require careful restraint application to avoid overfitting .
Q. How should contradictory data in solubility or bioactivity studies be addressed?
- Resolution: Replicate assays under standardized conditions (pH, temperature). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation. If bioactivity varies, validate target engagement via SPR or ITC . Cross-reference with structural analogs (e.g., pyrimidin-4-yl sulfanyl derivatives) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
